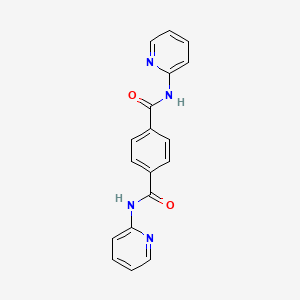
1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide typically involves the reaction of pyridine derivatives with benzene-1,4-dicarboxylic acid or its derivatives. One common synthetic route includes the use of pyridine-2-amine and benzene-1,4-dicarbonyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
1-N,4-N-Dipyridin-2-ylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学研究应用
1-N,4-N-Dipyridin-2-ylbenzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs that target specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
作用机制
The mechanism by which 1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide exerts its effects is largely dependent on its ability to interact with other molecules through hydrogen bonding and coordination with metal ions. These interactions can influence the activity of enzymes, receptors, and other biological targets. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules.
相似化合物的比较
1-N,4-N-Dipyridin-2-ylbenzene-1,4-dicarboxamide can be compared with other similar compounds such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a similar structure but with different positions of the pyridine rings and carboxamide groups.
1-N,4-N-Dibenzyl-1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide: This compound includes benzyl groups instead of hydrogen atoms on the nitrogen atoms of the carboxamide groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
属性
CAS 编号 |
216079-42-4 |
|---|---|
分子式 |
C18H14N4O2 |
分子量 |
318.3 g/mol |
IUPAC 名称 |
1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-5-1-3-11-19-15)13-7-9-14(10-8-13)18(24)22-16-6-2-4-12-20-16/h1-12H,(H,19,21,23)(H,20,22,24) |
InChI 键 |
MGPUCIDTPHNZJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
溶解度 |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



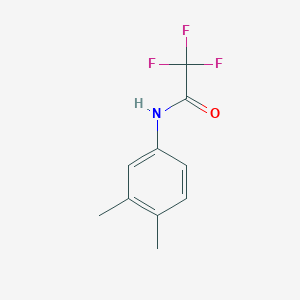
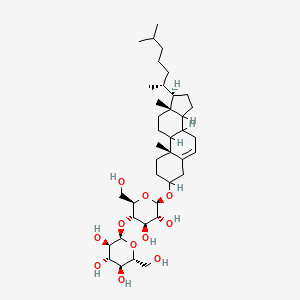
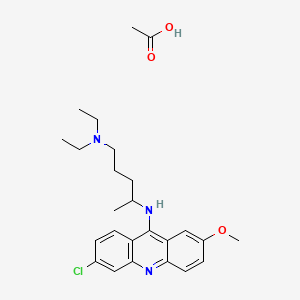
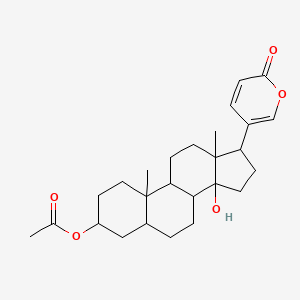
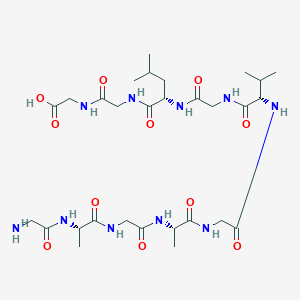

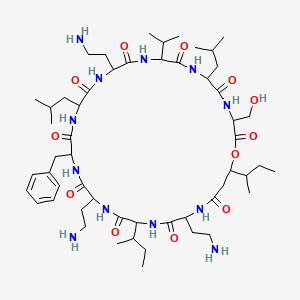
![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)
![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)

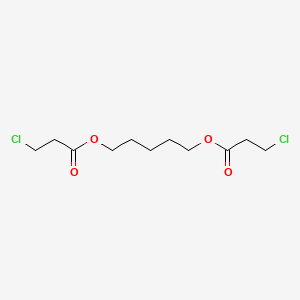
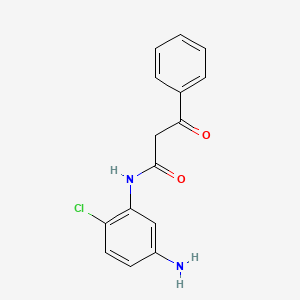
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
